1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride typically involves the reaction of 4-(aminomethyl)benzyl chloride with 2-pyridone under specific conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated as a hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzyl chloride: A precursor used in the synthesis of the compound.
2-Pyridone: Another precursor involved in the synthesis.
N-oxides: Oxidized derivatives of the compound.
Uniqueness
1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride is unique due to its specific structure and the presence of both an aminomethyl group and a dihydropyridinone moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-[[4-(aminomethyl)phenyl]methyl]pyridin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c14-9-11-4-6-12(7-5-11)10-15-8-2-1-3-13(15)16;/h1-8H,9-10,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULDQKRUJWUIBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=CC=C(C=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197850-84-2 | |
Record name | 1-{[4-(aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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